

# Crolibulin handling instructions and safety data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

Get Quote

## Chemical Properties & Handling

The table below summarizes key chemical and handling information for **crolibulin**, essential for experimental design and safe laboratory practice.

| Property            | Specification                    |
|---------------------|----------------------------------|
| Synonyms            | EPC2407 [1]                      |
| CAS Number          | 1000852-17-4 [1]                 |
| Molecular Formula   | $C_{18}H_{17}BrN_4O_3$ [1]       |
| Molecular Weight    | 417.26 g/mol [1]                 |
| Purity              | $\geq 98.96\%$ [1]               |
| Physical Form       | Light yellow to yellow solid [1] |
| Recommended Solvent | DMSO [1]                         |
| Solubility in DMSO  | 125 mg/mL (299.57 mM) [1]        |

| Property                 | Specification                                                                                                                                  |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Stock Solution Stability | -80°C for 2 years; -20°C for 1 year [1]                                                                                                        |
| Handling Notes           | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. Sonicate and warm to dissolve. Product is for research use only [1]. |

## Biological Activity & Toxicity

**Crolibulin** exhibits potent cytotoxic effects across various cancer cell lines, but its promising efficacy is accompanied by significant toxicity concerns.

| Cell Line | Description                      | IC <sub>50</sub> / Value |
|-----------|----------------------------------|--------------------------|
| NCI-H460  | Human non-small cell lung cancer | 0.03 µM [1]              |
| MKN-45    | Human gastric carcinoma          | 0.17 µM [1]              |
| A549      | Human lung carcinoma             | 0.39 µM [1]              |
| HT-29     | Human colorectal adenocarcinoma  | 0.55 µM [1]              |

- **Primary Mechanism:** **Crolibulin** is a **tubulin polymerization inhibitor** that binds to the **colchicine-binding site** on  $\beta$ -tubulin, leading to microtubule destabilization [1] [2] [3].
- **Cellular Effects:** Inhibition of tubulin polymerization causes **cell cycle arrest at the G2/M phase**, disrupts mitotic spindle formation, and induces **apoptosis** (programmed cell death) [1] [2]. It also displays **anti-angiogenic activity**, disrupting tumor blood vessels [4].
- **Reported Toxicities:** Preclinical and clinical studies have noted **cardiovascular toxicity** and **neurotoxicity**, which have limited its clinical application [1] [2].

## Experimental Protocols

### Tubulin Polymerization Inhibition Assay

This protocol is used to directly demonstrate **crolibulin**'s mechanism of action by measuring its effect on tubulin polymerization *in vitro* [2].

- **Key Reagents:** Porcine brain tubulin, **crolibulin**, GTP, glycerol, PEM buffer (for example: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>, pH 6.8) [2].
- **Procedure:**
  - Prepare a tubulin solution (e.g., 3 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol.
  - Add **crolibulin** to the desired final concentration (e.g., 1-10 μM) to the tubulin solution. Include a vehicle control (e.g., DMSO).
  - Immediately transfer the mixture to a pre-watched cuvette in a spectrophotometer maintained at **37°C**.
  - Monitor the increase in **turbidity (optical density) at 350 nm** every minute for 30-40 minutes. Turbidity is directly proportional to microtubule formation.
- **Expected Outcome:** **Crolibulin** will cause a significant **reduction in the rate and extent of turbidity increase** compared to the control, confirming inhibition of polymerization [2].

## Cell-Based Anti-Proliferation Assay (MTT)

This protocol evaluates the cytotoxic potential of **crolibulin** on cultured cancer cell lines [1].

- **Key Reagents:** Cancer cell line (e.g., A549, HT-29), **crolibulin**, DMSO, culture medium, MTT reagent, solubilization solution (e.g., SDS in HCl) [1].
- **Procedure:**
  - Seed cells in a 96-well plate at a density that will be 70-80% confluent at the end of the assay.
  - After cell attachment (24 hours), treat with a concentration gradient of **crolibulin**. Include a vehicle control and a blank (medium only).
  - Incubate the cells for the desired duration (e.g., **72 hours**).
  - Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  - Carefully remove the medium and add solubilization solution to dissolve the crystals.
  - Measure the **absorbance at 570 nm** using a microplate reader.
  - Calculate the percentage of cell viability and determine the **IC<sub>50</sub> value** (concentration that inhibits cell growth by 50%) [1].

## Mechanism of Action Pathway

The following diagram illustrates the sequence of cellular events triggered by **crolibulin** binding to tubulin.



[Click to download full resolution via product page](#)

## Notes on Clinical Status & Drug Design

- **Clinical Status:** **Crolibulin** has completed Phase I trials and was evaluated in a **Phase I/II trial in combination with cisplatin** for anaplastic thyroid cancer [2]. Its development highlights the challenge of managing toxicity in vascular-disrupting agents.
- **Rational Drug Design:** The crystal structure of **crolibulin** bound to tubulin reveals key interactions. The **3'-bromo-4',5'-dimethoxyphenyl ring** occupies a deep hydrophobic pocket, while the chromene core and cyanoamino group form additional bonds [2]. This structural insight is valuable for designing analogs with improved efficacy and reduced toxicity.

## Critical Safety & Experimental Notes

- **Toxicity Advisory:** Consistent reports of **cardiovascular and neurotoxicity** necessitate careful safety planning [1] [2].
- **Solution Handling:** Always prepare fresh stock solutions in high-quality, dry DMSO. Gently warm and sonicate to dissolve, and avoid repeated freeze-thaw cycles [1].
- **Appropriate Controls:** All experiments must include vehicle controls (DMSO) to distinguish drug effects from solvent artifacts.
- **Waste Disposal:** Adhere to institutional and governmental regulations for disposing of drug-contaminated waste.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Crolibulin (EPC2407) | Tubulin Inhibitor [medchemexpress.com]
2. Molecular mechanism of crolibulin in complex with tubulin ... [sciencedirect.com]
3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic [pmc.ncbi.nlm.nih.gov]
4. Improved anti-breast cancer activity through structural ... [pubs.rsc.org]

To cite this document: Smolecule. [Crolibulin handling instructions and safety data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548140#crolibulin-handling-instructions-and-safety-data>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)